molecular formula C3H3NOS B2397999 3H-oxazole-2-thione CAS No. 32091-51-3

3H-oxazole-2-thione

Cat. No.: B2397999
CAS No.: 32091-51-3
M. Wt: 101.12
InChI Key: CLEJZSNZYFJMKD-UHFFFAOYSA-N
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Description

3H-Oxazole-2-thione is a heterocyclic compound containing a five-membered ring with oxygen, nitrogen, and sulfur atoms. It is known for its significant role in organic synthesis and drug development due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

It is known that oxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the 3H-Oxazole-2-thione molecule .

Cellular Effects

Some oxazole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to the lack of extensive research. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by factors such as temperature, pH, and the presence of other compounds .

Metabolic Pathways

It is known that oxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 3H-Oxazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxazole and thione derivatives, which are valuable in further synthetic applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3H-Oxazole-2-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This makes it valuable in specific synthetic and medicinal applications .

Biological Activity

3H-Oxazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₃H₃NOS and features a five-membered ring containing nitrogen, sulfur, and oxygen atoms. Its unique structural properties contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including condensation reactions involving thiocyanic acid and α-hydroxycarbonyl compounds .

The biological activity of this compound is attributed to its interaction with various biochemical pathways. It is known to exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it has been evaluated for effectiveness against pathogens such as Candida albicans and Staphylococcus aureus.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of this compound derivatives. Below is a summary table of Minimum Inhibitory Concentrations (MIC) for various microbial strains:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
This compound1.61.63.21.6
Reference Drug (5-Fluorocytosine)3.23.21.61.6

The data indicates that this compound exhibits comparable or superior antimicrobial activity relative to standard antifungal agents .

Anticancer Studies

In addition to its antimicrobial properties, several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that treatment with this compound results in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Singh et al. evaluated a series of oxazole derivatives, including this compound, against multiple bacterial strains using disk diffusion methods. Results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics like ampicillin .
  • Anticancer Activity Assessment : Another research effort focused on the effects of oxazole derivatives on cancer cell lines, revealing that compounds containing the oxazole ring significantly inhibited cell growth and induced apoptosis in human cancer cells .

Properties

IUPAC Name

3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJZSNZYFJMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347021
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32091-51-3
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazole-2-thiol
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